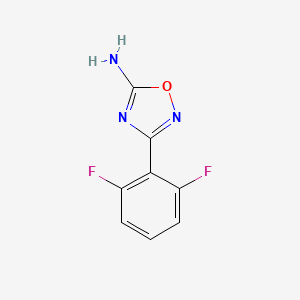

3-(2,6-二氟苯基)-1,2,4-噁二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

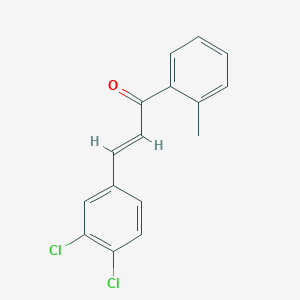

While specific synthesis methods for “3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine” were not found, a related compound, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was synthesized in a 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis

The molecular structure of a similar compound, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .科学研究应用

- c-Met Inhibition : Researchers have explored the use of 1,2,3-triazole-fused pyrazines and pyridazines (including our compound) as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar heterocyclic nucleus .

- GABA A Modulation : These heterocycles have also demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .

- Incorporating these heterocycles into polymers has shown promise for applications in solar cells. Their electronic properties contribute to efficient energy conversion .

- Some derivatives of this compound exhibit inhibition of β-secretase 1 (BACE-1), an enzyme associated with Alzheimer’s disease pathology .

- Two common methods for constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

Polymer Building Blocks

BACE-1 Inhibition

Synthetic Routes

Structural Diversity

安全和危害

作用机制

Target of Action

The primary target of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with its target affects the cAMP-dependent pathway. By potentially inhibiting the function of the cAMP-specific phosphodiesterase, it could lead to an increase in intracellular cAMP levels. This can have downstream effects on various cellular processes regulated by cAMP, including the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular responses .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific cellular context, given its potential role in modulating cAMP levels. Changes in cAMP levels can affect a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the ionization state of the compound and its target, potentially affecting their interaction . .

属性

IUPAC Name |

3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPFXODRZUBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NOC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)

![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)

![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)